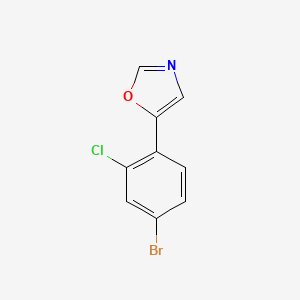

![molecular formula C5H11ClN2 B6298659 3,6-Diazabicyclo[3.1.1]heptane hydrochloride, 95% CAS No. 2250242-19-2](/img/structure/B6298659.png)

3,6-Diazabicyclo[3.1.1]heptane hydrochloride, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

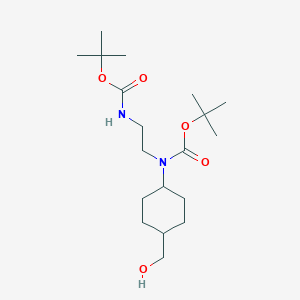

3,6-Diazabicyclo[3.1.1]heptane hydrochloride, with a CAS Number of 2250242-19-2, is a compound with a molecular weight of 134.61 .

Synthesis Analysis

The synthesis of 3,6-diazabicyclo[3.1.1]heptanes has been studied in the context of creating novel ligands for neuronal nicotinic acetylcholine receptors . The synthesis involved the creation of a series of 3,6-diazabicyclo[3.1.1]heptane derivatives, which showed high affinity and selectivity towards alpha4beta2 and alpha7 nAChR subtypes .Molecular Structure Analysis

The InChI code for 3,6-diazabicyclo[3.1.1]heptane hydrochloride is 1S/C5H10N2.ClH/c1-4-2-6-3-5(1)7-4;/h4-7H,1-3H2;1H . This indicates the molecular structure of the compound.Chemical Reactions Analysis

Research on 3,6-diazabicyclo[3.1.1]heptanes has shown that they can be used as bioisosteres of benzenes . A general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed .Physical And Chemical Properties Analysis

3,6-Diazabicyclo[3.1.1]heptane hydrochloride is a white to yellow solid . It has a molecular weight of 134.61 .Applications De Recherche Scientifique

Analgesic Activity

3,6-Diazabicyclo[3.1.1]heptane derivatives have been found to have higher central analgesic activity than morphine and are substantially free from the side effects of morphine or other central analgesics . This makes them potentially useful in the development of new pain relief medications.

Neuronal Nicotinic Receptor Agonists

There is a patent that mentions 3,6-Diazabicyclo[3.1.1]heptanes as neuronal nicotinic receptor agonists . These receptors are found in the nervous system and are involved in a variety of physiological processes. Agonists for these receptors could have potential therapeutic applications in a variety of neurological disorders.

Chemical Synthesis

As a chemical compound, 3,6-Diazabicyclo[3.1.1]heptane hydrochloride could be used as a starting material or intermediate in the synthesis of other complex molecules. Its specific properties might make it useful in certain types of chemical reactions .

Research Tool

Given its unique structure and properties, 3,6-Diazabicyclo[3.1.1]heptane hydrochloride could be used as a tool in research settings. For example, it could be used to probe the function of certain types of receptors or enzymes .

Drug Development

The unique properties of 3,6-Diazabicyclo[3.1.1]heptane hydrochloride, such as its analgesic activity, could make it a target for drug development. Researchers could study this compound and its derivatives in the hopes of developing new therapeutic agents .

Educational Purposes

In educational settings, 3,6-Diazabicyclo[3.1.1]heptane hydrochloride could be used to demonstrate certain principles of chemistry and pharmacology. For example, it could be used in teaching labs to demonstrate the synthesis of bicyclic compounds or the principles of drug-receptor interactions .

Mécanisme D'action

Orientations Futures

The future directions of 3,6-diazabicyclo[3.1.1]heptane hydrochloride research could involve further exploration of its potential as a bioisostere of benzenes . Additionally, its potential use in the creation of novel ligands for neuronal nicotinic acetylcholine receptors could be further investigated .

Propriétés

IUPAC Name |

3,6-diazabicyclo[3.1.1]heptane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2.ClH/c1-4-2-6-3-5(1)7-4;/h4-7H,1-3H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHJAUIRFYIZTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Diazabicyclo[3.1.1]heptane;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxy-3-((3aR,4S,6S,7aS)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoic acid](/img/structure/B6298579.png)

![N-(4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide HCl](/img/structure/B6298599.png)

![6-Bromo-2-chloro-5-methoxybenzo[d]thiazole](/img/structure/B6298607.png)

![t-Butyl (4-(4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-fluorophenyl)carbamate](/img/structure/B6298640.png)

![Ethyl 1-(4'-(5-amino-1-methyl-1H-pyrazol-3-yl)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate](/img/structure/B6298647.png)